molecular formula C20H22F3N3O2S B2843265 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396886-22-8

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2843265
CAS RN: 1396886-22-8
M. Wt: 425.47
InChI Key: MCLQNSDDRNQTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22F3N3O2S and its molecular weight is 425.47. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

Synthesis of Novel Compounds : Benzenesulfonamide derivatives serve as building blocks for synthesizing a wide range of novel compounds, including triazepines, pyrimidines, and azoles. These compounds have been explored for their antifungal activities, demonstrating the potential utility of benzenesulfonamide derivatives in developing new antifungal agents (Khodairy et al., 2016).

Antimicrobial Activity : Another research area involves the development of benzenesulfonamide derivatives with antimicrobial properties. For instance, some newly synthesized compounds have shown significant antimicrobial activity, highlighting the role of these derivatives in creating potential antimicrobial agents (Ghorab et al., 2017).

Molecular Docking and Bioassay Studies : Benzenesulfonamide derivatives have been subject to molecular docking and bioassay studies to evaluate their potential as cyclooxygenase-2 inhibitors. Such studies indicate the versatility of these compounds in medicinal chemistry, although specific inhibition potency may vary (Al-Hourani et al., 2016).

Spectroscopic Characterizations and Enzyme Inhibition : Research also extends to the synthesis, spectroscopic characterizations, enzyme inhibition studies, and DFT calculations of new Schiff bases derived from sulfamethoxazole. These studies contribute to understanding the interaction between benzenesulfonamide derivatives and enzymes, potentially guiding the development of enzyme inhibitors (Alyar et al., 2019).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2S/c1-25(2)19(17-13-26(3)18-10-5-4-9-16(17)18)12-24-29(27,28)15-8-6-7-14(11-15)20(21,22)23/h4-11,13,19,24H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLQNSDDRNQTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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